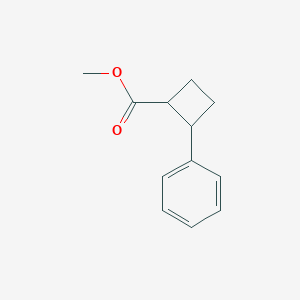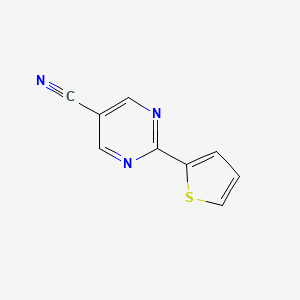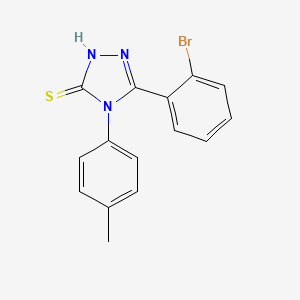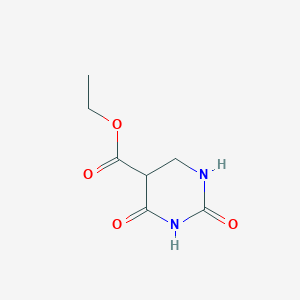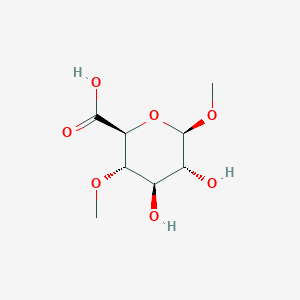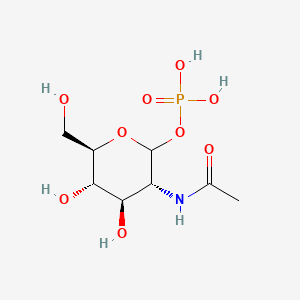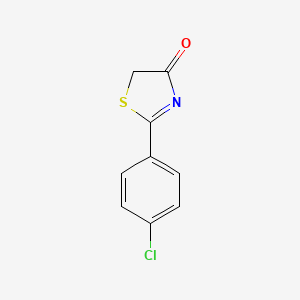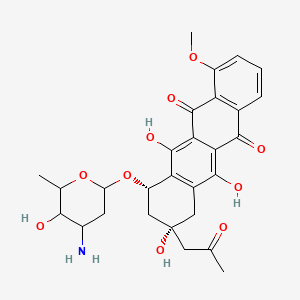
FeudomycinB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Feudomycin B is a nutrient that belongs to the class of anthracyclines. It is an antibiotic that inhibits the growth of microorganisms by binding to DNA and RNA, thereby preventing transcription and replication . Feudomycin B has a complex molecular structure with a tetracycline backbone and several functional groups, including hydroxyl, methoxy, and amino groups. Its molecular formula is C28H31NO10, and it has a molecular weight of 541.5 g/mol .
Preparation Methods
Feudomycin B is produced by a mutant strain of the bacterium Streptomyces coeruleorubidus. The hydrolysis of Feudomycin B can be achieved by treating it with acid or enzyme treatments, leading to the release of aglycone, which is then chemically modified into an active form . Industrial production methods involve cGMP synthesis workshops with cleanroom classes ranging from 100 to 100,000.
Chemical Reactions Analysis
Feudomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acids, enzymes, and other chemical modifiers . The major products formed from these reactions include aglycone and its chemically modified active forms .
Scientific Research Applications
Feudomycin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It exhibits potent antibacterial activity by disrupting bacterial cell membranes and interfering with ion transport and membrane potential. Additionally, Feudomycin B has shown anticancer properties by inhibiting cell proliferation and inducing G2 arrest in L1210 cells .
Mechanism of Action
The mechanism of action of Feudomycin B involves binding to DNA and RNA, thereby preventing transcription and replication . It disrupts bacterial cell membranes by interfering with ion transport and membrane potential, leading to cell death. The specific mechanism involves the formation of complexes with essential cations, such as potassium, which prevents them from entering the cell.
Comparison with Similar Compounds
Feudomycin B is similar to other anthracyclines, such as daunorubicin and doxorubicin, which are known for their antibiotic and antitumor properties. Feudomycin B is unique due to its specific molecular structure and potent antibacterial activity against multidrug-resistant bacteria. Other similar compounds include daunorubicin hydrochloride impurity C and other anthracycline antibiotics .
Properties
Molecular Formula |
C28H31NO10 |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H31NO10/c1-11(30)8-28(36)9-14-20(17(10-28)39-18-7-15(29)23(31)12(2)38-18)27(35)22-21(25(14)33)24(32)13-5-4-6-16(37-3)19(13)26(22)34/h4-6,12,15,17-18,23,31,33,35-36H,7-10,29H2,1-3H3/t12?,15?,17-,18?,23?,28-/m0/s1 |
InChI Key |
GKOUBQUQZFFVPW-ZVBDMJHNSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



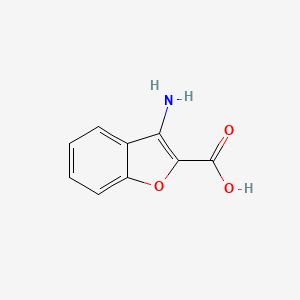
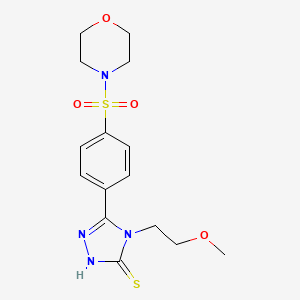
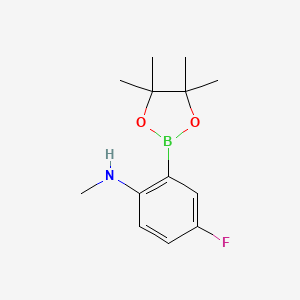
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)
